EleutherazineB
CAS No.: 1175697-97-8
Cat. No.: VC4174099
Molecular Formula: C22H36N4O6
Molecular Weight: 452.552
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1175697-97-8 |
|---|---|
| Molecular Formula | C22H36N4O6 |
| Molecular Weight | 452.552 |
| IUPAC Name | (E)-5-hydroxy-N-[3-[5-[3-[[(E)-5-hydroxy-3-methylpent-2-enoyl]amino]propyl]-3,6-dioxopiperazin-2-yl]propyl]-3-methylpent-2-enamide |
| Standard InChI | InChI=1S/C22H36N4O6/c1-15(7-11-27)13-19(29)23-9-3-5-17-21(31)26-18(22(32)25-17)6-4-10-24-20(30)14-16(2)8-12-28/h13-14,17-18,27-28H,3-12H2,1-2H3,(H,23,29)(H,24,30)(H,25,32)(H,26,31)/b15-13+,16-14+ |
| Standard InChI Key | CNQCBOHTKBVCFM-WXUKJITCSA-N |
| SMILES | CC(=CC(=O)NCCCC1C(=O)NC(C(=O)N1)CCCNC(=O)C=C(C)CCO)CCO |
Introduction
Synthesis and Chemical Reactivity
The synthesis of complex organic compounds like EleutherazineB typically involves multi-step organic reactions. These processes often require careful control of reaction conditions, including temperature, solvent choice, and reaction time, to optimize yield and purity. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly used to confirm the structure of synthesized compounds.
Potential Biological Activities
While specific biological activities of EleutherazineB are not documented, compounds with similar structural features often exhibit a range of biological effects. For example, compounds with nitrogen-rich heterocycles can act as enzyme inhibitors or have antimicrobial properties. Further research would be needed to explore any potential biological activities of EleutherazineB.
Comparison with Related Compounds
Other compounds in the field of organic chemistry, such as adamantane derivatives and triazolo[4,3-a]pyrazine derivatives, have shown promising biological activities. Adamantane derivatives exhibit antiviral and anticancer effects, while triazolo[4,3-a]pyrazine derivatives have been investigated as dual c-Met/VEGFR-2 inhibitors with antiproliferative activities against cancer cell lines .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume